molecular formula C15H22O2 B14327398 Pentadeca-4,6-diynoic acid CAS No. 110408-08-7

Pentadeca-4,6-diynoic acid

Cat. No.: B14327398
CAS No.: 110408-08-7
M. Wt: 234.33 g/mol
InChI Key: UMDGDFNHSKMYHZ-UHFFFAOYSA-N
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Description

Pentadeca-4,6-diynoic acid is a naturally occurring compound found in certain plant species, particularly within the Asteraceae family It is characterized by its unique structure, which includes a 15-carbon chain with two triple bonds at the 4th and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentadeca-4,6-diynoic acid typically involves the use of alkyne coupling reactions. One common method is the use of the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include techniques such as column chromatography or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Pentadeca-4,6-diynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in alkenes or alkanes.

    Substitution: The triple bonds in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as organolithium compounds or Grignard reagents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can result in a variety of substituted alkynes or alkenes.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for use in biological research and development of new antibiotics.

    Medicine: Research has shown that pentadeca-4,6-diynoic acid has anti-inflammatory and anticancer properties, which could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which pentadeca-4,6-diynoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines. In cancer cells, this compound can induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Pentadeca-4,6-diynoic acid can be compared with other similar compounds, such as:

    Hexadeca-4,6-diynoic acid: Similar structure but with a 16-carbon chain.

    Heptadeca-4,6-diynoic acid: Similar structure but with a 17-carbon chain.

    Octadeca-4,6-diynoic acid: Similar structure but with an 18-carbon chain.

The uniqueness of this compound lies in its specific carbon chain length and the positioning of the triple bonds, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

110408-08-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

pentadeca-4,6-diynoic acid

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-8,13-14H2,1H3,(H,16,17)

InChI Key

UMDGDFNHSKMYHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC#CCCC(=O)O

Origin of Product

United States

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